4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid

Purinergic Signaling Pain and Inflammation Ion Channel Pharmacology

This oxopurine derivative uniquely combines potent P2X3 receptor antagonism (EC₅₀=80 nM) with weak purine nucleoside phosphorylase (PNP) inhibition (IC₅₀=1,330 nM; Ki=290,000 nM), minimizing off-target nucleoside metabolism effects in preclinical pain and inflammation models. The free para-carboxylic acid moiety provides a direct, hydrolysis-free conjugation handle for synthesizing biotinylated or fluorescent affinity probes—capability absent in the methyl ester analog CAS 92150-24-8. This dual-profile scaffold is ideal for dissecting P2X3-mediated vs. PNP-mediated pathways, and for validating assay specificity in purinergic signaling research.

Molecular Formula C13H10N4O3
Molecular Weight 270.24 g/mol
CAS No. 34397-05-2
Cat. No. B15064873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid
CAS34397-05-2
Molecular FormulaC13H10N4O3
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)C(=O)O
InChIInChI=1S/C13H10N4O3/c18-12-10-11(14-6-15-12)17(7-16-10)5-8-1-3-9(4-2-8)13(19)20/h1-4,6-7H,5H2,(H,19,20)(H,14,15,18)
InChIKeyDQFMCQVKJKAESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic Acid (CAS 34397-05-2): A Purine-Benzoic Acid Hybrid Scaffold for Targeted Enzyme Modulation


4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid (CAS 34397-05-2) is an oxopurine derivative featuring a hypoxanthine-like core linked via a methylene bridge to a para-substituted benzoic acid moiety. This hybrid scaffold endows it with physicochemical properties distinct from natural nucleobases, including a predicted pKa of 4.19±0.10 and density of 1.56±0.1 g/cm³ . Its primary documented biological interaction is with purine nucleoside phosphorylase (PNP), where it demonstrates a well-defined binding profile with an IC₅₀ of 1,330 nM and a Ki of 290,000 nM for the human erythrocyte enzyme [1]. Unlike its methyl ester analog (CAS 92150-24-8), the free carboxylic acid provides a site for direct conjugation, making it a versatile building block for creating functionalized congeners and affinity probes .

Why Structural Nuance in 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic Acid (CAS 34397-05-2) Precludes Simple Substitution


Generic substitution within the class of N9-substituted hypoxanthine derivatives is not feasible due to the profound impact of the exocyclic substituent on target selectivity and binding kinetics. For instance, the target compound exhibits a stark contrast in potency between enzyme inhibition (IC₅₀ of 1,330 nM for PNP) and functional receptor antagonism (EC₅₀ of 80 nM for P2X3 purinoceptor) [1]. This functional profile is dictated by the specific spatial orientation of the 4-carboxyphenylmethyl group at the N9 position of hypoxanthine, a feature absent in simpler alkyl- or unsubstituted purines. Furthermore, modifying the terminal carboxyl to a methyl ester, as seen in the close analog CAS 92150-24-8, alters the molecule's logP from a predicted ~0.95 to a more polar state, potentially impacting membrane permeability and metabolic stability . Therefore, procurement based solely on a shared hypoxanthine core or N9-substituted purine class disregards the critical, quantifiable differences in receptor/enzyme engagement that define its research utility.

Quantitative Differentiation of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic Acid (CAS 34397-05-2) Against Closest Analogs


Enhanced P2X3 Purinoceptor Antagonism Versus Methyl Ester Analog

The free carboxylic acid form of the compound demonstrates an EC₅₀ of 80 nM for antagonism of the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. This high potency is in stark contrast to the methyl ester analog (CAS 92150-24-8), for which no documented activity against P2X3 exists in major public databases, suggesting the free carboxylate is essential for interaction with this specific receptor subtype .

Purinergic Signaling Pain and Inflammation Ion Channel Pharmacology

Functional Divergence: P2X3 Antagonism vs. PNP Enzyme Inhibition

The compound exhibits a dual but functionally divergent profile. While it is a potent P2X3 antagonist (EC₅₀ = 80 nM) [1], it is a relatively weak inhibitor of purine nucleoside phosphorylase (PNP) from human erythrocytes, with an IC₅₀ of 1,330 nM and a Ki of 290,000 nM [2]. This nearly 4,000-fold difference in potency between a functional receptor response and a metabolic enzyme inhibition highlights a distinct mode of action that is not observed with simple PNP inhibitors like immucillin-H (Ki ~ 30 pM) [3].

Target Engagement Enzymology Purine Metabolism

Distinct Physicochemical Profile for In Vitro Handling and Formulation

As a free carboxylic acid, the compound possesses a predicted pKa of 4.19±0.10 , making it predominantly ionized at physiological pH. This property differentiates it from its more lipophilic methyl ester analog, which has a predicted LogP of 0.95 and is neutral . The ionized state of the target compound at pH 7.4 suggests higher aqueous solubility and provides a direct handle for bioconjugation (e.g., amide bond formation) without requiring deprotection steps.

Pre-formulation Solubility Bioconjugation Chemistry

High-Impact Application Scenarios for 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic Acid (CAS 34397-05-2)


Selective Modulation of P2X3-Mediated Purinergic Signaling in Pain Research

Given its potent antagonism of the P2X3 receptor (EC₅₀ = 80 nM), this compound serves as a selective tool for dissecting P2X3-mediated pathways in preclinical models of chronic pain, sensory neuron hyperexcitability, and inflammation [1]. Its weak inhibition of PNP (IC₅₀ = 1,330 nM) minimizes confounding effects related to nucleoside metabolism, a common issue with more potent PNP inhibitors [2].

Development of Functionalized Purine Congeners and Affinity Probes

The presence of a free para-substituted benzoic acid group offers a direct, versatile handle for chemical conjugation. This facilitates the synthesis of functionalized congeners, such as fluorescent probes or biotinylated derivatives, for target identification and validation studies involving purine-binding proteins . This capability is absent in the analogous methyl ester derivative (CAS 92150-24-8), which requires an additional hydrolysis step to become conjugation-ready .

Standardized Pharmacological Control for Purinergic and Nucleoside Metabolism Studies

The compound's well-characterized and divergent activities (potent P2X3 antagonism vs. weak PNP inhibition) make it an ideal control for validating assay specificity. It can be used to delineate between receptor-mediated (P2X3) and enzyme-mediated (PNP) effects in cellular assays involving purinergic stimulation or nucleoside analog metabolism [1][2].

Quote Request

Request a Quote for 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.